molecular formula C26H6N8 B14296752 2,2',2'',2'''-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile CAS No. 113446-75-6

2,2',2'',2'''-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile

Cat. No.: B14296752
CAS No.: 113446-75-6
M. Wt: 430.4 g/mol
InChI Key: HVDFMCUYENBBOJ-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes an anthracene core with four propanedinitrile groups attached at the 1, 4, 5, and 8 positions. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and reduced forms of the original compound.

Scientific Research Applications

2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,2’‘,2’‘’-(Anthracene-1,4,5,8-tetraylidene)tetrapropanedinitrile is unique due to its specific substitution pattern and the presence of multiple propanedinitrile groups. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in materials science and organic electronics.

Properties

CAS No.

113446-75-6

Molecular Formula

C26H6N8

Molecular Weight

430.4 g/mol

IUPAC Name

2-[4,5,8-tris(dicyanomethylidene)anthracen-1-ylidene]propanedinitrile

InChI

InChI=1S/C26H6N8/c27-7-15(8-28)19-1-2-20(16(9-29)10-30)24-6-26-22(18(13-33)14-34)4-3-21(17(11-31)12-32)25(26)5-23(19)24/h1-6H

InChI Key

HVDFMCUYENBBOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C#N)C#N)C2=CC3=C(C=C2C1=C(C#N)C#N)C(=C(C#N)C#N)C=CC3=C(C#N)C#N

Origin of Product

United States

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